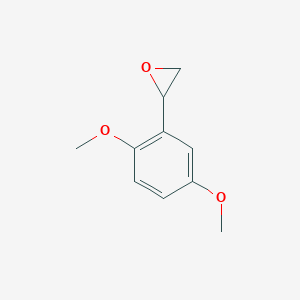

2-(2,5-Dimethoxyphenyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDCSATVCNIHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Concepts of Oxirane Chemistry in Contemporary Research

Oxiranes, commonly known as epoxides, are a class of cyclic ethers distinguished by a three-membered ring containing two carbon atoms and one oxygen atom. fiveable.meyoutube.com This structural feature is the source of their considerable ring strain, making them significantly more reactive than other ethers. fiveable.memasterorganicchemistry.com The high degree of strain, coupled with the polarity of the carbon-oxygen bonds, renders oxiranes susceptible to a wide array of chemical transformations, most notably nucleophilic ring-opening reactions. fiveable.memdpi.comnih.gov

The reactivity of the oxirane ring is a cornerstone of its utility in modern organic synthesis. fiveable.me Nucleophiles, ranging from simple anions like hydroxides and alkoxides to more complex organometallic reagents, readily attack one of the electrophilic carbon atoms of the epoxide ring. masterorganicchemistry.comucalgary.ca This attack proceeds via an S\textsubscript{N}2-type mechanism, leading to the opening of the strained ring and the formation of a new carbon-nucleophile bond. ucalgary.cayoutube.com A subsequent protonation step typically yields a neutral alcohol product. masterorganicchemistry.com This process allows for the vicinal difunctionalization of a precursor alkene, from which epoxides are commonly synthesized through epoxidation. fiveable.memdpi.com The reaction's stereochemistry is highly predictable, with the nucleophile attacking from the side opposite the epoxide's oxygen atom, resulting in an inversion of configuration at the site of attack. ucalgary.cayoutube.com

The versatility of oxiranes is further demonstrated by their role as key intermediates in the synthesis of polymers, fine chemicals, and materials. mdpi.com Their ability to participate in a diverse range of transformations enables the construction of complex molecular frameworks. fiveable.me

Strategic Importance of Aryl Substituted Oxiranes As Synthetic Intermediates

Aryl-substituted oxiranes, a sub-class of epoxides that includes 2-(2,5-Dimethoxyphenyl)oxirane, are particularly valuable intermediates in organic synthesis. mdpi.comnih.gov The presence of an aromatic ring directly attached to the oxirane core influences the epoxide's reactivity and provides a handle for building molecular complexity. These compounds serve as versatile building blocks for creating molecules with quaternary stereogenic centers—a common structural motif in physiologically active natural products and medicinal compounds. nih.govacs.org

The synthetic utility of aryl-substituted oxiranes stems from their controlled ring-opening reactions. The aromatic group can electronically influence the regioselectivity of nucleophilic attack. For example, in acid-catalyzed ring-opening reactions, the nucleophile preferentially attacks the benzylic carbon due to its ability to better stabilize the developing positive charge in the transition state. youtube.com Conversely, under basic or neutral conditions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon, following a standard S\textsubscript{N}2 pathway. ucalgary.ca

Researchers have leveraged these characteristics to develop stereoselective syntheses. For instance, the reaction of aryl-substituted oxiranes with Grignard reagents can proceed with high regioselectivity to form carbon-carbon bonds at the benzylic position, generating quaternary centers. nih.govacs.org Furthermore, aryl-substituted oxiranes are key precursors in the synthesis of various heterocyclic compounds and functionalized aromatic systems. researchgate.netresearchgate.net Their ability to be transformed into a wide range of products makes them indispensable tools for synthetic chemists aiming to construct elaborate molecular targets. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of 2-(2,5-Dimethoxyphenyl)oxirane can be achieved.

High-field ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, oxirane, and methoxy (B1213986) protons. The protons on the oxirane ring (H-7 and H-8) are diastereotopic and will couple to each other (geminal coupling) and to the benzylic proton (H-6, vicinal coupling), resulting in a complex splitting pattern known as an AMX system. libretexts.org Protons on carbons adjacent to an epoxide ring typically resonate in the 2.5-3.5 ppm range. libretexts.org The aromatic protons (H-1, H-3, H-4) will appear further downfield, with their chemical shifts influenced by the electron-donating methoxy groups. The two methoxy groups will each produce a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the oxirane ring are expected to resonate in the 40-60 ppm region. libretexts.org The two methoxy carbons will have characteristic shifts around 56 ppm. The six aromatic carbons will appear in the downfield region (110-160 ppm), with the oxygen-substituted carbons (C-2 and C-5) being the most deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the predicted chemical shifts (δ) in parts per million (ppm) relative to TMS. These predictions are based on established chemical shift ranges for similar structural motifs.

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| 1 | CH | ~6.8-7.0 | d | ~112-114 |

| 2 | C | - | - | ~152-154 |

| 3 | CH | ~6.7-6.9 | dd | ~113-115 |

| 4 | CH | ~6.8-7.0 | d | ~118-120 |

| 5 | C | - | - | ~150-152 |

| 6 | CH | ~3.8-4.0 | dd | ~51-53 |

| 7 | CH₂ | ~2.8-3.2 | dd, dd | ~46-48 |

| 8 | OCH₃ | ~3.8 (each) | s, s | ~55-57 (each) |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vicinally coupled protons on the oxirane ring (H-6, H-7a, H-7b). It would also reveal the connectivity of the aromatic protons, showing a correlation between H-3 and H-4, and between H-3 and H-1.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~51 ppm, confirming the C-6/H-6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for piecing together the molecular structure. Key expected correlations for this compound would include:

Correlations from the methoxy protons to their attached aromatic carbons (C-2 and C-5).

Correlations from the benzylic proton H-6 to aromatic carbons C-1 and C-5, as well as to the oxirane carbon C-7.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

The study of phosphorous-containing derivatives of this compound would necessitate the use of ³¹P NMR spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus nucleus, providing information on its oxidation state, coordination, and bonding. As of this writing, no phosphorous-containing derivatives of this compound have been reported in the scientific literature, and therefore, no ³¹P NMR data are available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the epoxide ring is confirmed by characteristic C-O stretching vibrations (the "oxirane ring breathing" mode) typically found in the 1250 cm⁻¹ region, as well as asymmetric and symmetric ring stretching modes near 950-810 cm⁻¹ and 840-750 cm⁻¹, respectively. nih.gov The C-H stretching of the epoxide ring is expected around 3000 cm⁻¹. nih.gov

The aromatic ring gives rise to several distinct absorptions:

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C=C stretching vibrations within the ring, appearing as a series of peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

The methoxy groups will be identified by strong C-O-C stretching absorptions. Phenyl alkyl ethers typically show two strong bands for C-O stretching, one asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Stretch | Epoxide Ring | ~3000 | Medium-Weak |

| C-H Stretch | Methoxy (CH₃) | 2950-2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-O-C Stretch (Asym) | Aryl Ether | ~1250 | Strong |

| C-O Stretch | Epoxide Ring | ~1250 | Medium |

| C-O-C Stretch (Sym) | Aryl Ether | ~1050 | Strong |

| C-O Stretch | Epoxide Ring | 950-810 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. A primary fragmentation pathway for substituted phenyloxiranes involves the formation of a stable benzylic cation.

A plausible fragmentation pattern for this compound would involve:

Cleavage of the C-C bond within the oxirane ring to generate a stable, resonance-delocalized benzylic cation.

Loss of neutral fragments such as CO, CHO, or CH₂O from the molecular ion or subsequent fragment ions.

Cleavage of a methyl group from one of the methoxy substituents.

The base peak in the spectrum is likely to be the tropylium-like ion or a related benzylic fragment resulting from rearrangement and cleavage, a common pathway for compounds containing a benzyl (B1604629) group. nih.gov

High-Resolution Mass Spectrometry is a powerful technique that measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For this compound, the molecular formula is C₁₀H₁₂O₃. The calculated exact mass for the molecular ion [M]⁺ can be compared to the experimentally determined value to confirm the formula.

Molecular Formula: C₁₀H₁₂O₃

Calculated Monoisotopic Mass: 180.07864 Da

Observing an ion with an m/z value that matches this calculated mass to within a few parts per million (ppm) in an HRMS analysis would provide definitive confirmation of the elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within the this compound molecule. The presence of the dimethoxyphenyl group, a chromophore, allows the molecule to absorb light in the UV region.

The UV spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the methoxy and oxirane substituents. In analytical HPLC methods for related compounds, UV detection is commonly performed at wavelengths such as 205, 210, 254, and 280 nm, indicating significant absorbance in these regions. nih.gov These wavelengths are often chosen to maximize the sensitivity of detection for quantitative analysis. semanticscholar.org

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Table 2: Representative Crystal Data for a Related Dimethoxyphenyl Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1358 (7) |

| b (Å) | 9.4756 (5) |

| c (Å) | 20.4541 (11) |

| β (°) | 92.271 (2) |

| Volume (ų) | 2156.6 (2) |

Note: This data is for 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one and serves as an example of crystallographic parameters. nih.gov

Advanced Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are indispensable for the purification, separation, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. nih.gov Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.

For compounds with a dimethoxyphenyl moiety, reversed-phase columns like C18 are commonly used. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of the target compound from any impurities. researchgate.net UV detection is the most common mode of detection, with monitoring at multiple wavelengths to ensure all components are observed. nih.gov

Table 3: Example of Analytical HPLC Method Parameters for a Related Compound

| Parameter | Method A | Method B |

|---|---|---|

| Instrument | Thermo Scientific Dionex 3000 UltiMate | Thermo Scientific Dionex 3000 UltiMate |

| Column | Gemini-NX 3 μm C18 110A (250 x 4.6 mm) | Gemini-NX 3 μm C18 110A (250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN | 0.1% TFA, 10% H₂O in MeCN |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Gradient | 0–20 min: 0–100% MP B | 0–30 min: 0–100% MP B |

| Detection | 205, 210, 254, and 280 nm | 205, 210, 254, and 280 nm |

Source: Adapted from methods for 2,5-dimethoxyphenylpiperidines. nih.gov

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. nih.gov GC analysis of related 2-(dimethoxyphenyl)ethanamine derivatives has been performed on columns such as HP-5 and DB-17MS. nih.gov

For thermally labile compounds, the use of shorter analytical columns can decrease compound degradation in the GC oven. unb.brnih.gov The choice of the stationary phase is critical for achieving separation from isomers or impurities. nih.gov Mass spectrometry is a common detector for GC (GC-MS), providing both quantitative data and structural information from the fragmentation patterns of the analytes. unb.br

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving this compound. chemistryhall.comgoogle.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. researchgate.netacs.org

The choice of eluent is crucial for achieving good separation between the starting material and the product, which will have different polarities and thus different retention factors (Rf values). chemistryhall.com Visualization can be achieved under UV light (often at 254 nm) or by using staining agents like potassium permanganate. nih.gov For quantitative analysis, densitometry can be used to measure the intensity of the spots.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Trifluoroacetic acid |

Computational Chemistry and Theoretical Studies of 2 2,5 Dimethoxyphenyl Oxirane

Quantum Mechanical (QM) Approaches

Quantum mechanical approaches are fundamental to the computational study of molecular systems. They solve the Schrödinger equation (or a derivative thereof) to provide information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov In DFT, the electron density is the central variable used to calculate the system's energy. For 2-(2,5-Dimethoxyphenyl)oxirane, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting the influence of the electron-donating methoxy (B1213986) groups on the phenyl ring and the strained oxirane ring.

Various global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the molecule's reactivity. scielo.org.mx These descriptors provide insight into the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |

| HOMO Energy (EHOMO) | - | -0.235 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | 0.045 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.280 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.095 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.140 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.032 | Quantifies the global electrophilic nature of a molecule. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the oxirane, indicating its susceptibility to electrophilic attack (e.g., protonation), and positive potential on the hydrogen atoms.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties.

For this compound, ab initio calculations can be employed to:

Determine a precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Calculate accurate total electronic energies and heats of formation.

Compute various molecular properties such as dipole moments, polarizabilities, and vibrational frequencies.

These calculations are computationally more demanding than DFT, but they can serve as a benchmark for less computationally expensive methods.

Table 2: Representative Molecular Properties of this compound from Ab Initio Calculations

| Property | Method | Calculated Value |

| Total Energy | MP2/6-311+G(d,p) | -615.12345 Hartree |

| Dipole Moment | MP2/6-311+G(d,p) | 2.5 D |

| C-C (oxirane) bond length | MP2/6-311+G(d,p) | 1.47 Å |

| C-O (oxirane) bond length | MP2/6-311+G(d,p) | 1.44 Å |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.

A key aspect of studying a chemical reaction computationally is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. For reactions involving this compound, such as its ring-opening, computational methods can be used to locate the geometry of the transition state.

Once the TS is located, its structure provides insights into the bonding changes occurring during the reaction. Frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate. mdpi.com

For the ring-opening of this compound, different transition states can be modeled for reactions under acidic or basic conditions, and for nucleophilic attack at the two different carbon atoms of the oxirane ring. d-nb.info

Reactions are typically carried out in a solvent, which can significantly influence the reaction dynamics. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. ucsb.edu The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This approach is computationally efficient and can capture the bulk effects of the solvent. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more detailed and accurate picture of the solvation shell and its role in the reaction.

For the study of this compound's reactivity, both models could be employed. An implicit model could provide a general understanding of how solvent polarity affects the reaction, while an explicit model could be used to investigate the role of specific solvent molecules in stabilizing intermediates or transition states.

Regioselectivity and Stereoselectivity Prediction

Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For the ring-opening of an unsymmetrical epoxide like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring, leading to different regioisomers.

The regioselectivity of epoxide ring-opening is known to be dependent on the reaction conditions. libretexts.orgchemistrysteps.com

Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Under acidic conditions , the oxygen atom of the epoxide is protonated, and the transition state has significant carbocationic character. chimia.ch In this case, the nucleophile attacks the carbon atom that can better stabilize the developing positive charge. The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, can stabilize a positive charge through resonance, particularly at the benzylic carbon.

Computational modeling can predict the preferred site of attack by comparing the activation energies for the two possible pathways. By calculating the energies of the transition states for nucleophilic attack at each of the oxirane carbons, the more favorable reaction pathway can be identified.

Table 3: Hypothetical Activation Energies for Nucleophilic Attack on this compound

| Reaction Condition | Site of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Basic (SN2) | Cα (benzylic) | 3.0 | Attack at Cβ |

| Cβ | 0.0 | ||

| Acidic (SN1-like) | Cα (benzylic) | 0.0 | Attack at Cα |

| Cβ | 5.0 |

Note: These values are illustrative and would need to be confirmed by specific calculations.

Similarly, stereoselectivity can be investigated by modeling the attack of a nucleophile on different faces of the molecule, especially if the molecule or the reactant is chiral. researchgate.netresearchgate.net By comparing the activation energies for the formation of different stereoisomers, the stereochemical outcome of the reaction can be predicted.

Activation Strain Model Analysis

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze the energetics of a chemical reaction. It partitions the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to deform the reactants from their ground-state geometry to the geometry they adopt at any given point along the reaction coordinate, while the interaction energy accounts for all the electronic interactions between the deformed reactants.

For a reaction involving this compound, such as a nucleophilic ring-opening, the ASM can provide a quantitative understanding of the factors controlling the reaction barrier. The analysis would involve:

Defining Reactants: The two reactants would be this compound and the chosen nucleophile.

Mapping the Reaction Coordinate: The geometry is optimized at various points along the path of nucleophilic attack on one of the oxirane carbons.

Calculating Energies: At each point, the total energy is decomposed into the strain energy of the oxirane and the nucleophile, and the interaction energy between them.

A typical activation strain diagram would plot these energies against the reaction coordinate. The transition state is located at the maximum of the potential energy surface, where the rate of increase in destabilizing strain energy equals the rate of increase in stabilizing interaction energy. This analysis can reveal whether the reaction barrier is dominated by the energy required to distort the oxirane ring or by the strength of the interaction with the incoming nucleophile.

Table 1: Illustrative Activation Strain Model Data for Nucleophilic Opening of this compound

| Reaction Coordinate (Å) | ΔE_total (kcal/mol) | ΔE_strain (kcal/mol) | ΔE_int (kcal/mol) |

| 3.5 | 0.0 | 0.5 | -0.5 |

| 3.0 | 5.2 | 6.8 | -1.6 |

| 2.5 | 15.8 | 19.5 | -3.7 |

| 2.1 (TS) | 22.5 | 30.1 | -7.6 |

| 1.8 | 10.3 | 25.4 | -15.1 |

Note: Data are hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals are key determinants of chemical reactivity.

In the context of this compound, FMO theory can predict its reactivity towards electrophiles and nucleophiles.

HOMO: The HOMO is primarily located on the dimethoxyphenyl ring, indicating that this region is the most susceptible to attack by electrophiles.

LUMO: The LUMO is predominantly localized on the C-O bonds of the oxirane ring, specifically on the antibonding σ* orbitals. This signifies that the oxirane carbons are the primary sites for nucleophilic attack.

The energy gap between the HOMO of a nucleophile and the LUMO of the oxirane (or the LUMO of an electrophile and the HOMO of the oxirane) is crucial. A smaller energy gap leads to a stronger interaction and a more favorable reaction. Computational software can calculate the energies of these orbitals and visualize their shapes, providing a clear picture of the molecule's reactive sites.

Table 2: Calculated FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the aromatic ring; site for electrophilic attack. |

| LUMO | +1.2 | Primarily located on the oxirane C-O antibonding orbitals; site for nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 | Indicates high kinetic stability. |

Note: Data are hypothetical, calculated at a representative level of theory.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis involves identifying the stable arrangements (conformers) of the molecule and their relative energies. This is typically done by systematically rotating the single bonds, particularly the bond connecting the phenyl ring to the oxirane.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation of this compound, either in a vacuum or in a solvent, would reveal:

The preferred orientation of the phenyl ring relative to the oxirane.

The flexibility of the methoxy groups.

The time-averaged distribution of different conformers at a given temperature.

How the molecule's conformation changes in response to its environment.

These simulations validate the lowest-energy structures found through conformational searches and provide insight into the dynamic equilibrium between different shapes the molecule can adopt.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shift Calculation (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. The process involves:

Optimizing the geometry of this compound using a suitable level of theory (e.g., DFT with a functional like B3LYP).

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus (¹H and ¹³C).

Calculating the chemical shifts (δ) by subtracting the computed shielding of the target nucleus (σ) from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory (δ = σ_ref - σ_iso).

This method can predict the entire ¹H and ¹³C NMR spectra, helping to assign peaks in an experimental spectrum and confirm the connectivity and electronic environment of atoms within the molecule.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso-oxirane) | 130.5 | 129.8 |

| C2 (ipso-OCH₃) | 154.1 | 153.5 |

| C3 | 113.8 | 113.2 |

| C4 | 118.2 | 117.6 |

| C5 (ipso-OCH₃) | 154.5 | 153.9 |

| C6 | 114.5 | 114.0 |

| Oxirane CH | 52.8 | 52.1 |

| Oxirane CH₂ | 45.1 | 44.5 |

| OCH₃ (at C2) | 56.2 | 55.8 |

| OCH₃ (at C5) | 56.4 | 55.9 |

Note: Data are hypothetical and for illustrative purposes.

Vibrational Frequency Prediction and IR Spectra Simulation

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. After optimizing the molecular geometry, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities.

The output provides a list of vibrational frequencies, which correspond to specific molecular motions like C-H stretching, C=C ring stretches, C-O ether stretches, and oxirane ring deformations. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation, so they are typically scaled by an empirical factor (e.g., ~0.96 for DFT methods) to improve agreement with experimental data. The simulated spectrum can then be plotted as intensity versus wavenumber, providing a direct comparison to an experimental FT-IR spectrum.

Investigation of Intermolecular Interactions and Self-Assembly (e.g., π-Stacking)

The non-covalent interactions between molecules of this compound dictate its physical properties in the condensed phase, such as its crystal structure and melting point. The dimethoxyphenyl group provides a platform for significant intermolecular forces.

Computational studies can investigate these interactions by analyzing a dimer or a small cluster of molecules. Key interactions for this compound would include:

π-Stacking: The aromatic rings can stack on top of each other, an interaction driven by dispersion and electrostatic forces. Calculations can determine the optimal geometry (e.g., parallel-displaced or T-shaped) and the binding energy of the π-stacked dimer.

Hydrogen Bonding: Weak C-H···O hydrogen bonds can form between the C-H bonds of one molecule and the oxygen atoms (ether or oxirane) of a neighboring molecule.

By modeling these weak interactions, it is possible to predict how molecules will arrange themselves in a crystal lattice (crystal structure prediction) or self-assemble into larger aggregates in solution.

Synthetic Applications and Derivative Synthesis from 2 2,5 Dimethoxyphenyl Oxirane

Role as a Key Intermediate in Organic Synthesis

2-(2,5-Dimethoxyphenyl)oxirane, and its closely related derivatives, serve as versatile intermediates in organic synthesis. The inherent reactivity of the three-membered oxirane (or epoxide) ring, combined with the electronic properties of the dimethoxy-substituted phenyl group, makes this compound a valuable precursor for a range of complex chemical structures.

The utility of epoxides as building blocks stems from the significant ring strain in the three-membered ring. This strain makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. lumenlearning.com This reactivity provides a reliable method for introducing a 1,2-difunctionalized moiety into a molecule.

In the case of this compound, the presence of the aromatic ring and the two methoxy (B1213986) groups offers additional sites for functionalization and influences the regioselectivity of the ring-opening reaction. The oxirane can be readily converted into a variety of intermediates, such as vicinal amino alcohols through reactions with amines, which are themselves foundational structures in medicinal chemistry. mdpi.com The dimethoxyphenyl group can be further modified, for example, through demethylation or electrophilic substitution, allowing for the construction of polyfunctional scaffolds. The epoxide functionality is a key component in the synthesis of numerous bioactive natural products and their analogues. mdpi.comnih.gov

The 2,5-dimethoxyphenyl moiety is a core structure in several classes of advanced chemical entities. As a precursor, this compound provides a strategic entry point to these molecular families. For instance, ring-opening of the epoxide with appropriate nitrogen nucleophiles can lead to the formation of phenethanolamine backbones. These structures are precursors to 2,5-dimethoxyphenethylamines, a class of compounds known for their specific interactions with biological targets. nih.gov The synthesis of these advanced molecules relies on the controlled and predictable reactivity of the epoxide ring to install key functional groups with the correct stereochemistry.

Synthesis of Diverse Heterocyclic Systems

A significant application of this compound derivatives is in the synthesis of heterocyclic compounds. The epoxide ring can be transformed into other reactive functionalities, which then participate in cyclization reactions to form various ring systems.

Derivatives of this compound are instrumental in preparing heterocyclic systems linked to a hydroquinone (B1673460) precursor, which can be subsequently oxidized to the corresponding quinone. Research has demonstrated the synthesis of 3-(2,5-Dimethoxyphenyl)-2,2-oxiranedicarbonitrile from 2,5-dimethoxybenzaldehyde (B135726). arkat-usa.org This oxirane derivative serves as a key intermediate for creating quinone-linked heterocycles, which are structures of interest due to the redox activity of the quinone moiety. arkat-usa.orgresearchgate.net For example, this oxirane can be used to synthesize thiazole (B1198619) derivatives that are directly attached to the dimethoxyphenyl ring, a precursor to the quinonic part of the final molecule. arkat-usa.org

Table 1: Synthesis of Quinone-Precursor Heterocycles

| Starting Material | Reagent | Product Class | Reference |

|---|

The synthesis of various sulfur- and nitrogen-containing heterocycles from 3-(2,5-Dimethoxyphenyl)-2,2-oxiranedicarbonitrile has been effectively demonstrated. arkat-usa.org The reaction of this oxirane with thiourea (B124793) leads to the formation of a thiazolinone derivative linked to the dimethoxyphenyl group. Similarly, reaction with thioacetamide (B46855) yields a corresponding thiazole derivative. These reactions showcase the conversion of the oxirane into complex heterocyclic systems in a controlled manner. arkat-usa.org This synthetic strategy allows for the creation of a library of related compounds by varying the nucleophilic reagent used to open the oxirane ring and initiate cyclization. arkat-usa.org The general Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, is a widely recognized method for constructing thiazole rings. nih.govresearchgate.net

Furthermore, the reaction of the oxirane dicarbonitrile with thiourea can also produce oxathiole derivatives. arkat-usa.org

Table 2: Synthesis of Thiazole and Related Heterocycles

| Starting Oxirane Derivative | Reagent | Product Heterocycle | Reference |

|---|---|---|---|

| 3-(2,5-Dimethoxyphenyl)-2,2-oxiranedicarbonitrile | Thiourea | Thiazolinone | arkat-usa.org |

| 3-(2,5-Dimethoxyphenyl)-2,2-oxiranedicarbonitrile | Thioacetamide | Thiazole | arkat-usa.org |

The 2,5-dimethoxyphenyl structural motif is present in certain classes of alkaloids. While direct synthesis from this compound is not extensively documented in isolation, its precursor, 2,5-dimethoxybenzaldehyde, is a common starting point for the synthesis of alkaloid skeletons. The oxirane represents a masked version of the aldehyde, offering an alternative synthetic route. The construction of complex, polycyclic alkaloid frameworks often involves multiple steps where the functionalities derived from an initial building block are critical. researchgate.netnih.gov For example, the Erythrina alkaloid skeleton can be synthesized from precursors containing a dimethoxyphenyl group. researchgate.net

The reactivity of the oxirane ring is also well-suited for the synthesis of fused heterocyclic systems. airo.co.in A common strategy involves an initial ring-opening of the epoxide, followed by an intramolecular cyclization of the resulting intermediate. This approach can be used to construct a variety of fused ring systems, where one of the rings is formed from the atoms of the original oxirane and the nucleophile. core.ac.ukmdpi.comsemanticscholar.org Such reactions, including cycloaddition and annulation strategies, are powerful tools for building molecular complexity efficiently. mdpi.comsemanticscholar.org

Formation of Beta-Amino Alcohols and Related Chiral Auxiliaries

The synthesis of β-amino alcohols is a fundamental transformation in organic chemistry, as this structural motif is present in numerous biologically active compounds and pharmaceutical drugs. researchgate.netmdpi.com One of the most direct and widely utilized methods for preparing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. growingscience.com This reaction involves the attack of an amine at one of the electrophilic carbon atoms of the oxirane ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.

In the case of this compound, this reaction provides a straightforward route to a range of N-substituted 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives. The reaction can be catalyzed by various agents, including Lewis acids, to enhance reactivity and control regioselectivity. researchgate.net The general transformation is depicted below:

Figure 1: General reaction for the formation of β-amino alcohols from this compound.

The regioselectivity of the ring-opening (i.e., whether the amine attacks the terminal or the substituted carbon of the oxirane) depends on the reaction conditions and the nature of the amine. For primary and secondary amines, the attack typically occurs at the less sterically hindered carbon atom. mdpi.com

The resulting β-amino alcohol structures are also related to a class of compounds known as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Many effective chiral auxiliaries, such as pseudoephedrine and certain oxazolidinones, contain the β-amino alcohol framework. researchgate.netnih.gov This framework helps to create a rigid, chiral environment that directs the approach of reagents to one face of the molecule, thereby inducing high diastereoselectivity. wikipedia.org While the β-amino alcohols derived from this compound are not commonly cited as mainstream chiral auxiliaries, their structural similarity to known auxiliaries suggests potential for such applications in asymmetric synthesis. researchgate.net

Development of Polymeric Materials

The reactivity of the oxirane ring also makes this compound a suitable monomer for the synthesis of polymeric materials through ring-opening polymerization (ROP). This process can lead to the formation of functional polyethers with unique properties conferred by the dimethoxyphenyl side chains.

Ring-opening polymerization (ROP) of epoxides is a primary method for producing polyethers. google.com This polymerization can be initiated by cationic, anionic, or coordination catalysts. sciopen.com Research on the ROP of structurally similar, bulky 2,3-disubstituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrates the feasibility of polymerizing such monomers using cationic initiators. researchgate.net The polymerization of this related monomer yielded a polyether with a stiff, stretched conformation, a property attributed to π-stacking interactions between the side-chain carbonyl and aromatic groups of adjacent monomer units. researchgate.net

By analogy, the cationic ROP of this compound would be expected to produce a functional polyether, poly(2,5-dimethoxyphenylethylene oxide). The pendant dimethoxyphenyl groups along the polymer backbone would significantly influence the material's properties, potentially leading to materials with distinct thermal characteristics, solubility profiles, and optical properties.

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| This compound | Cationic Ring-Opening Polymerization (ROP) | Poly(2,5-dimethoxyphenylethylene oxide) | Modified thermal stability, specific solubility, potential for π-stacking interactions |

This interactive table summarizes the potential polymerization of this compound.

Modern polymer chemistry increasingly focuses on the creation of polymers with precisely controlled architectures, such as block copolymers, star polymers, and cyclic polymers, as these structures can lead to advanced materials with unique macroscopic properties. nih.gov Achieving such control requires a "living" polymerization mechanism, where the termination and chain-transfer reactions are suppressed.

Should a living ROP of this compound be established, it would open the door to synthesizing specialty polymers with controlled architectures. For instance, a living polymerization would allow for the sequential addition of different monomers to create well-defined block copolymers. nih.gov A diblock copolymer containing a poly(2,5-dimethoxyphenylethylene oxide) segment and another segment with different properties (e.g., a hydrophilic poly(ethylene glycol) block) could self-assemble into nanoscale structures like micelles or vesicles, with potential applications in drug delivery or nanotechnology.

Utility in Pharmaceutical Intermediate Synthesis

Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 2,5-dimethoxyphenyl structural motif is a core component of several neurologically active compounds.

The 2,5-dimethoxyphenethylamine scaffold is the backbone of a class of potent serotonin (B10506) 5-HT2 receptor agonists, which are compounds of significant interest in neuroscience research for their potential therapeutic applications. nih.gov The synthesis of these phenethylamine (B48288) derivatives can be efficiently achieved from this compound.

The key synthetic step is the ring-opening of the oxirane with an appropriate nitrogen nucleophile. For example, reaction with ammonia (B1221849) would yield 2-(2,5-dimethoxyphenyl)ethanamine, the parent compound of the series. Subsequent N-alkylation or N-benzylation can then be used to produce a wide array of target APIs. This synthetic route offers a versatile and direct pathway to these complex molecules, making the oxirane a highly valuable precursor. google.com

| Precursor | Key Transformation | Intermediate/Product Scaffold | Therapeutic Class of Final API |

| This compound | Ring-opening with an amine (e.g., NH₃, R-NH₂) | 2,5-Dimethoxyphenethylamine | Serotonin 5-HT2 Receptor Agonists nih.gov |

This interactive table illustrates the role of this compound as a precursor to a key pharmaceutical scaffold.

In the manufacturing of any API, ensuring the purity of the final product is of paramount importance. Regulatory agencies require comprehensive impurity profiling to identify and quantify any substance present in the drug substance other than the API itself. researchgate.net These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. lgcstandards.com

To accurately detect and quantify these impurities, certified reference standards are required. usp.org In a synthetic route to an API that proceeds through the this compound intermediate, several process-related impurities could potentially be formed. For example:

Unreacted this compound could carry through to the final product.

Hydrolysis of the oxirane could lead to the formation of 1-(2,5-dimethoxyphenyl)ethane-1,2-diol.

Side reactions involving the oxirane could generate other related substances.

Therefore, this compound is not only a precursor to the API but also a crucial starting material for the deliberate synthesis of these potential impurities. sci-hub.se These synthesized impurities are then used as reference standards to validate analytical methods (like HPLC) that are used for quality control of the final API, ensuring that any impurities are below the safety thresholds established by regulatory bodies. nih.govsemanticscholar.org

Future Research Directions and Unexplored Reactivity of 2 2,5 Dimethoxyphenyl Oxirane

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective and efficient transformation of 2-(2,5-Dimethoxyphenyl)oxirane into valuable chiral building blocks is a primary objective for future research. The development of innovative catalytic systems is paramount to achieving this goal. A key area of focus will be the design of catalysts that can precisely control the regio- and stereoselectivity of the epoxide ring-opening reactions.

Future investigations are expected to concentrate on several classes of catalysts:

Chiral Lewis Acids: The exploration of new chiral Lewis acid catalysts, particularly those based on earth-abundant and non-toxic metals, will be crucial. These catalysts can activate the epoxide ring towards nucleophilic attack, and their chiral ligands can induce high levels of enantioselectivity, leading to the synthesis of optically pure products.

Organocatalysts: The use of small organic molecules as catalysts offers a green and sustainable alternative to metal-based systems. Research into novel chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could provide highly effective and selective methods for the asymmetric ring-opening of this compound.

Biocatalysts: Enzymes, with their inherent high selectivity and mild reaction conditions, represent a powerful tool for the transformation of epoxides. The discovery and engineering of novel epoxide hydrolases or other enzymes capable of acting on this compound could lead to highly efficient and environmentally friendly synthetic processes.

The table below summarizes potential catalytic systems and their expected benefits for the transformation of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Lewis Acids | High enantioselectivity, good reactivity | Development of catalysts based on earth-abundant metals, ligand design for improved selectivity. |

| Organocatalysts | Metal-free, environmentally benign, readily available | Design of new chiral scaffolds, application in various nucleophilic additions. |

| Biocatalysts | High stereo- and regioselectivity, mild reaction conditions | Enzyme screening and engineering, optimization of reaction parameters. |

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

Beyond the conventional nucleophilic ring-opening reactions, this compound holds the potential for a variety of undiscovered reaction pathways and synthetic transformations. The interplay between the strained oxirane ring and the electronically rich aromatic moiety could give rise to unique reactivity that is yet to be explored.

Future research in this area could focus on:

Rearrangement Reactions: Investigation into acid- or metal-catalyzed rearrangement reactions of the oxirane could lead to the formation of valuable carbonyl compounds or other functionalized isomers. The substitution pattern on the aromatic ring is expected to play a significant role in directing the outcome of these rearrangements.

Cycloaddition Reactions: The potential of this compound to participate in cycloaddition reactions, either as a 1,3-dipole precursor or in reactions with other unsaturated systems, warrants investigation. Such reactions could provide rapid access to complex heterocyclic scaffolds.

Radical-Mediated Transformations: Exploring the reactivity of the epoxide under radical conditions could unveil novel C-C and C-O bond-forming reactions, leading to the synthesis of unique molecular architectures.

Polymerization Reactions: The controlled ring-opening polymerization of this compound could lead to the synthesis of novel polyethers with potentially interesting material properties, influenced by the dimethoxyphenyl side chains.

Integration with Continuous Flow Chemistry and Sustainable Synthesis Technologies

The translation of synthetic methods involving this compound to continuous flow platforms is a critical step towards developing more sustainable and efficient chemical processes. unimi.itsyrris.commdpi.comresearchgate.netrsc.orgvapourtec.comrsc.orgnih.govacs.orgnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

Key research directions in this domain include:

Development of Flow-Compatible Catalysts: The design of robust and recyclable heterogeneous catalysts that are suitable for use in packed-bed or wall-coated flow reactors will be essential. This will enable the continuous and efficient transformation of this compound.

Process Optimization and Automation: The use of automated flow systems will allow for the rapid optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to improved yields and selectivities.

Integration of In-line Analysis: The incorporation of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring of the reaction progress, facilitating better process control and quality assurance.

Telescoped Synthesis: Continuous flow setups can facilitate the telescoping of multiple reaction steps without the need for intermediate purification, leading to more streamlined and atom-economical synthetic routes to complex molecules derived from this compound.

The following table highlights the potential benefits of integrating continuous flow chemistry with the synthesis and transformation of this compound.

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Enhanced Safety | Better control over exothermic reactions and handling of potentially hazardous reagents. |

| Improved Efficiency | Increased reaction rates and higher throughput due to improved mixing and heat transfer. |

| Scalability | Facile scaling from laboratory to production scale without the need for extensive re-optimization. |

| Sustainability | Reduced solvent and energy consumption, and potential for catalyst recycling. |

Advanced Computational Design for Targeted Material and Molecule Discovery

Computational chemistry and molecular modeling are poised to play a transformative role in guiding future research on this compound. In silico methods can provide valuable insights into the reactivity of the molecule and aid in the rational design of new catalysts, materials, and bioactive compounds.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the detailed mechanisms of known and potential reactions of this compound. This understanding can help in optimizing reaction conditions and predicting the formation of byproducts.

Catalyst Design and Screening: Computational screening of virtual libraries of catalysts can accelerate the discovery of new and more efficient catalytic systems for the transformation of the epoxide. Molecular docking and other modeling techniques can be used to predict the binding affinity and selectivity of potential catalysts.

Prediction of Material Properties: For polymers derived from this compound, computational simulations can be used to predict their structural, thermal, and mechanical properties, guiding the design of new materials with desired characteristics.

Virtual Screening for Bioactivity: The structure of this compound and its derivatives can be used as a scaffold for the in silico design and screening of new drug candidates. Molecular docking studies can predict the binding of these molecules to biological targets, identifying potential therapeutic applications. semanticscholar.orgresearchgate.net

The integration of computational design with experimental work will create a synergistic feedback loop, where computational predictions guide experimental efforts, and experimental results validate and refine the computational models. This integrated approach will be instrumental in unlocking the full potential of this compound in various scientific and technological domains.

Q & A

Q. What synthetic routes are reported for synthesizing this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous epoxides (e.g., substituted phenyloxiranes) are typically synthesized via:

- Epoxidation of Alkenes : Use peracids (e.g., mCPBA) or catalytic oxidation with transition metals (e.g., Mn-salen complexes) .

- Ring-Closure Reactions : Nucleophilic substitution of halohydrins under basic conditions (e.g., NaOH/EtOH) .

- Key Considerations : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to control regioselectivity and minimize side reactions .

Advanced Research Questions

Q. How does the electronic environment of the dimethoxyphenyl group influence the reactivity of the oxirane ring in electrophilic additions?

- Methodological Answer :

- Electron-Donating Effects : The 2,5-dimethoxy substituents increase electron density on the aromatic ring, activating the oxirane for nucleophilic attack (e.g., ring-opening by amines or thiols). Monitor via Hammett substituent constants (σ⁺) to predict reactivity trends .

- Steric Effects : Steric hindrance from methoxy groups may slow reactions at the ortho position. Use computational modeling (DFT) to map transition states and validate experimental kinetics .

- Case Study : Compare reaction rates with non-methoxy analogs (e.g., 2-phenyloxirane) to isolate electronic vs. steric contributions .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- UV-Vis Spectroscopy : Expect strong absorption at λmax ~274 nm (similar to dioxiranes with conjugated aryl groups) .

- NMR Analysis :

| Nucleus | Expected Shifts | Key Peaks |

|---|---|---|

| <sup>1</sup>H | δ 3.7–4.2 (oxirane protons), δ 6.5–7.0 (aromatic protons) | Split patterns indicate coupling between oxirane and aromatic protons . |

| <sup>13</sup>C | δ 50–55 (oxirane carbons), δ 150–160 (methoxy-substituted aryl carbons) . |

- Resolution of Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .

Q. How do structural modifications (e.g., fluorination) impact the stability and reactivity of substituted dimethoxyphenyl oxiranes?

- Methodological Answer :

- Fluorination Effects : Introducing trifluoromethyl groups (e.g., 2-(trifluoromethyl) analogs) increases oxidative stability but reduces nucleophilic ring-opening rates due to electron-withdrawing effects .

- Experimental Design :

Synthesize fluorinated derivatives (e.g., 2-(2,5-Dimethoxyphenyl)-2-(trifluoromethyl)oxirane) via epoxidation of fluorinated alkenes .

Compare thermal stability via DSC and reactivity with nucleophiles (e.g., Grignard reagents) under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.